N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide
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Overview
Description
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound featuring an indole and quinazoline moiety. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . Quinazoline derivatives are also notable for their pharmacological activities, making this compound of interest in medicinal chemistry.
Preparation Methods
The synthesis of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the indole and quinazoline intermediates. The indole moiety can be synthesized through various methods, including Fischer indole synthesis and the use of metal catalysts . The quinazoline moiety is often prepared via cyclization reactions involving anthranilic acid derivatives . Industrial production methods may involve optimizing these synthetic routes for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole and quinazoline moieties can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common for the indole ring due to its electron-rich nature.
Common Reagents and Conditions: Reagents such as palladium catalysts, acids, and bases are frequently used in these reactions.
Major Products: The major products depend on the specific reaction conditions but often include modified indole or quinazoline derivatives.
Scientific Research Applications
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, influencing biological processes such as cell signaling and gene expression . The quinazoline moiety may inhibit specific enzymes, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar compounds include other indole and quinazoline derivatives, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Quinazoline-based drugs: Used in cancer therapy due to their enzyme inhibitory properties.
Uniqueness: The combination of indole and quinazoline moieties in N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE provides a unique pharmacological profile, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H27ClN4O2 |
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Molecular Weight |
463.0 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C26H27ClN4O2/c27-20-9-10-24-22(13-20)19(14-29-24)11-12-28-25(32)18-7-5-17(6-8-18)15-31-16-30-23-4-2-1-3-21(23)26(31)33/h1-4,9-10,13-14,16-18,29H,5-8,11-12,15H2,(H,28,32) |
InChI Key |
BOWVHHGIJBDGQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NCCC4=CNC5=C4C=C(C=C5)Cl |
Origin of Product |
United States |
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